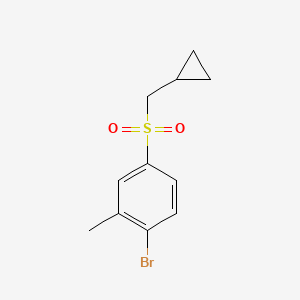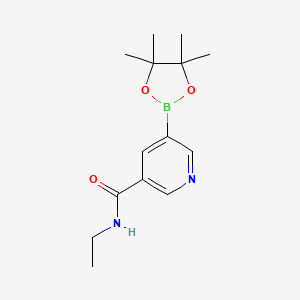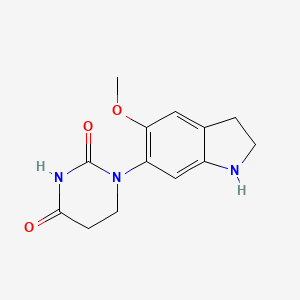![molecular formula C15H15NO3 B14774520 Methyl 4-amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14774520.png)
Methyl 4-amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 2’ position, an amino group at the 4 position, and a carboxylate ester group at the 3 position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylate typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction parameters are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 4-amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the nitro group results in an amino derivative.
科学的研究の応用
Methyl 4-amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylate is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential pharmaceutical intermediate for drug development.
Industry: In the production of advanced materials and polymers.
作用機序
The mechanism by which Methyl 4-amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylate exerts its effects involves interactions with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The biphenyl core provides a rigid structure that can fit into binding sites of proteins, affecting their function.
類似化合物との比較
Similar Compounds
4’-Methoxy-2-methyl-1,1’-biphenyl: Similar structure but lacks the amino and carboxylate groups.
Methyl 4-amino-2-methoxybenzoate: Contains a similar functional group arrangement but on a single benzene ring.
Uniqueness
Methyl 4-amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylate is unique due to its combination of functional groups on a biphenyl scaffold, which provides distinct chemical reactivity and biological activity compared to other biphenyl derivatives.
特性
分子式 |
C15H15NO3 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC名 |
methyl 2-amino-5-(2-methoxyphenyl)benzoate |
InChI |
InChI=1S/C15H15NO3/c1-18-14-6-4-3-5-11(14)10-7-8-13(16)12(9-10)15(17)19-2/h3-9H,16H2,1-2H3 |
InChIキー |
SYZQMOBKJVOPOM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


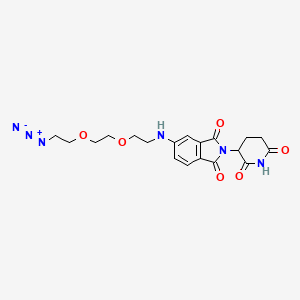
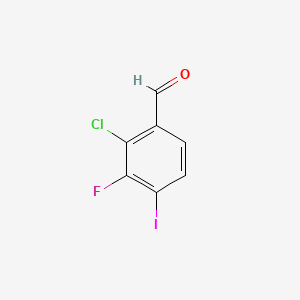
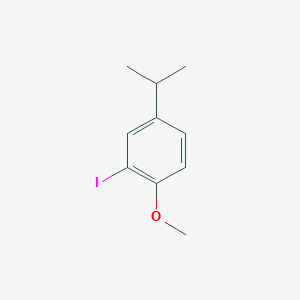
![Tert-butyl 4-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B14774454.png)
![2-Amino-1-[2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14774456.png)
![2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14774459.png)
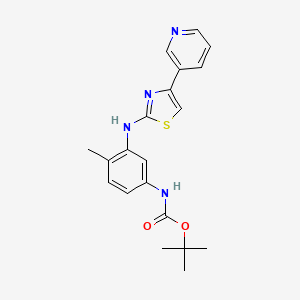
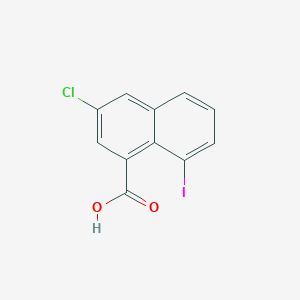
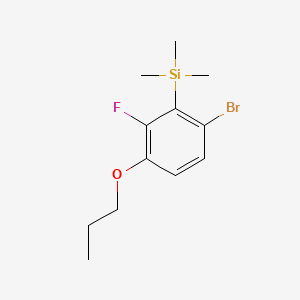
![5-O-benzyl 7a-O-ethyl (7aR)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate](/img/structure/B14774489.png)
